Raffinose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

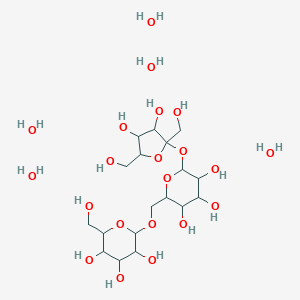

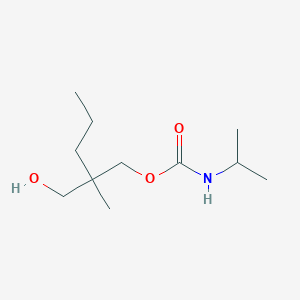

Raffinose is a trisaccharide composed of galactose, glucose, and fructose . It can be found in beans, cabbage, brussels sprouts, broccoli, asparagus, other vegetables, and whole grains . Raffinose is a natural product found in Chaitophorus tremulae, Cinara laricis, and other organisms .

Synthesis Analysis

Raffinose synthase (EC 2.4.1.82) is the key enzyme that channels sucrose into the raffinose oligosaccharide pathway . A stepwise cascade reaction strategy was employed to circumvent the instability of RS and STS in this system, and a 4.2-fold increase in raffinose production was observed .

Molecular Structure Analysis

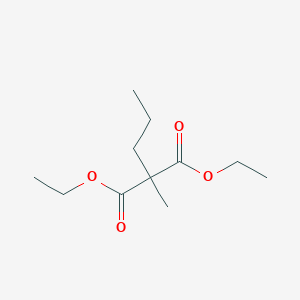

Raffinose is a trisaccharide composed of alpha-D-galactopyranose, alpha-D-glucopyranose, and beta-D-fructofuranose joined in sequence by 1->6 and 1<->2 glycosidic linkages, respectively . The molecular formula of Raffinose is C18H32O16 .

Chemical Reactions Analysis

Raffinose can be hydrolyzed to D-galactose and sucrose by the enzyme α-galactosidase (α-GAL), an enzyme which in the lumen of the human digestive tract is only produced by bacteria in the large intestine . α-GAL also hydrolyzes other α-galactosides such as stachyose, verbascose, and galactinol, if present .

Physical And Chemical Properties Analysis

Raffinose typically crystallises as a pentahydrate white crystalline powder . It is odorless and has a sweet taste approximately 10% that of sucrose .

科学的研究の応用

Microbiology

D-Raffinose Pentahydrate: is widely used in microbiology as a carbon source for the cultivation of yeast. It supports the growth of beneficial probiotic bacteria like Bifidobacteria and Lactobacilli . It’s also utilized for the differentiation and identification of bacteria such as Escherichia coli , Enterococcus faecium , and Streptococcus pneumoniae .

Cryopreservation

In the field of cryobiology, D-Raffinose Pentahydrate serves as a cryoprotectant. It’s been used to protect the Caudal epididymis and zebrafish sperm during freezing, helping to preserve biological samples for long-term storage without damaging the cells .

Cell Culture

D-Raffinose Pentahydrate is a BioReagent suitable for mammalian cell culture. It provides essential nutrients and has certain cell proliferative and anti-oxidative properties that are beneficial in culture media .

Food Industry

In the food industry, D-Raffinose Pentahydrate is used as an additive in low-cariogenic food and drinks. It’s non-digestible with lower efficiency than lactose or sucrose and is known to stimulate the growth of lactobacilli and bifidobacteria , which are important for gut health .

Skin Care

The compound finds application in skin care products as well. It’s used in moisturizers to prevent skin aging and promote skin regeneration .

Probiotics

D-Raffinose Pentahydrate is utilized by probiotic formulations. It fosters an environment conducive to the growth of probiotic bacteria, which are crucial for maintaining a healthy gut microbiome .

作用機序

Target of Action

D-Raffinose Pentahydrate, also known as Raffinose or D-(+)-Raffinose pentahydrate, is a trisaccharide composed of galactose, fructose, and glucose . It primarily targets beneficial probiotic bacteria like Bifidobacteria and Lactobacilli . It can also be used for differentiation and identification of Escherichia coli, Enterococcus faecium, and Streptococcus pneumoniae .

Mode of Action

Raffinose is hydrolyzed to D-galactose and sucrose by the enzyme D-galactosidase . This enzymatic action breaks down the trisaccharide into simpler sugars that can be utilized by the target organisms.

Biochemical Pathways

The hydrolysis of raffinose by D-galactosidase is a key step in carbohydrate metabolism . The resulting D-galactose and sucrose can enter glycolysis, a central metabolic pathway, where they are further broken down to produce energy.

Pharmacokinetics

As a sugar, it is expected to be water-soluble and may be absorbed in the gut and distributed throughout the body.

Result of Action

The hydrolysis of raffinose results in the production of D-galactose and sucrose, which can be used by cells for energy production . In addition, raffinose has been reported to have cell proliferative and anti-oxidative properties, and it may improve immune response .

Action Environment

The action of D-Raffinose Pentahydrate can be influenced by environmental factors such as pH and temperature, which can affect the activity of D-galactosidase and thus the hydrolysis of raffinose . Moreover, it has been used as a cryoprotectant for Caudal epididymis and zebrafish sperm, suggesting that it can function in low-temperature environments .

Safety and Hazards

将来の方向性

Raffinose family oligosaccharides (RFOs) have emerged as feasible components for boosting or increasing seed vigor and longevity in recent years . Further molecular basis, biotechnological approaches, and CRISPR/Cas applications have been discussed briefly for the improvement of seed attributes and ultimately crop production .

特性

IUPAC Name |

(3R,4S,5R,6R)-2-[[(2R,3S,4S,5R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16.5H2O/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18;;;;;/h5-17,19-29H,1-4H2;5*1H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16?,17?,18+;;;;;/m1...../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITMAWRCWSHCRW-XRZHKTLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O.O.O.O.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Raffinose Pentahydrate | |

CAS RN |

17629-30-0 |

Source

|

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl O-α-D-galactopyranosyl-(1.fwdarw.6)-, hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)

![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)